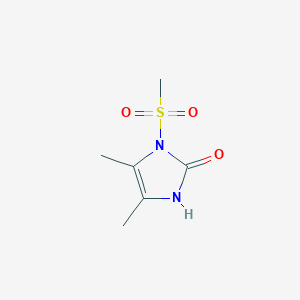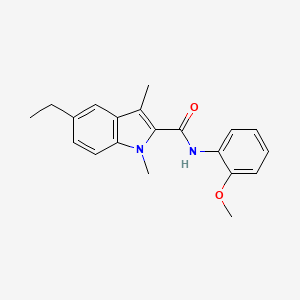![molecular formula C19H13ClN2O3 B10868033 {5-Chloro-2-[(4-nitrophenyl)amino]phenyl}(phenyl)methanone](/img/structure/B10868033.png)
{5-Chloro-2-[(4-nitrophenyl)amino]phenyl}(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(4-nitroanilino)phenylmethanone: is an organic compound characterized by the presence of a chloro-substituted phenyl ring, a nitroaniline group, and a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(4-nitroanilino)phenylmethanone typically involves multi-step organic reactions. One common synthetic route includes:
Chlorination: The selective chlorination of the phenyl ring.
Coupling Reaction: The coupling of the nitroaniline derivative with a phenylmethanone compound.
Reaction Conditions
Nitration: Conducted using concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration.
Chlorination: Typically performed using chlorine gas or a chlorinating agent like thionyl chloride in the presence of a catalyst.
Coupling Reaction: Often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 5-chloro-2-(4-nitroanilino)phenylmethanone may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Reduction: Formation of 5-chloro-2-(4-aminoanilino)phenylmethanone.
Substitution: Formation of derivatives with various substituents replacing the chloro group.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Drug Development: Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Medicine
Therapeutic Agents: Explored for use in developing new therapeutic agents targeting specific biological pathways.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-chloro-2-(4-nitroanilino)phenylmethanone exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the chloro and phenyl groups can influence the compound’s binding affinity to various receptors and enzymes.
Molecular Targets and Pathways
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(methylamino)phenylmethanone: Similar structure but with a methylamino group instead of a nitroanilino group.
5-Chloro-2-(4-aminophenyl)phenylmethanone: Similar structure but with an amino group instead of a nitro group.
Uniqueness
Functional Groups:
Reactivity: The combination of these functional groups allows for diverse chemical reactions and applications in various fields.
This detailed overview provides a comprehensive understanding of 5-chloro-2-(4-nitroanilino)phenylmethanone, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C19H13ClN2O3 |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
[5-chloro-2-(4-nitroanilino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C19H13ClN2O3/c20-14-6-11-18(21-15-7-9-16(10-8-15)22(24)25)17(12-14)19(23)13-4-2-1-3-5-13/h1-12,21H |
InChI Key |
ASFPEDBTBOBABG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B10867951.png)
![11-(2-Furyl)-3,3-dimethyl-10-[2-(4-methylpiperazino)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10867972.png)
![Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-5-chlorothiophene-2-carboxylate](/img/structure/B10867973.png)
![10-(4-chlorobenzoyl)-3-(2-furyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10867979.png)
![6-amino-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10867992.png)
![N'-{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}-3-methylbutanehydrazide](/img/structure/B10867997.png)


![10-(4-Chlorobenzoyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10868011.png)
![3-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B10868015.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(4-pyridinyl)-6-[2-(2-thienyl)ethenyl]-](/img/structure/B10868020.png)
![4-[({[1-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10868024.png)

![4-(4-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10868035.png)
